molecular formula C27H31N3O4 B14014000 [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] CAS No. 17683-85-1

[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]

Cat. No.: B14014000
CAS No.: 17683-85-1
M. Wt: 461.6 g/mol
InChI Key: MPKRCQIKBPODIC-UHFFFAOYSA-N
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Description

[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] is a chemical compound with the molecular formula C27H31N3O4 and a molecular weight of 461.562 g/mol . This compound is known for its unique structure, which includes both imino and carbamate functional groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] typically involves the reaction of 3-methylphenylamine with diethanolamine, followed by the introduction of 4-methylphenyl isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imino group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]
  • [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(2-methylphenyl)carbamate]
  • [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(5-methylphenyl)carbamate]

Uniqueness

[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate] is unique due to its specific substitution pattern and the presence of both imino and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

17683-85-1

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

2-[3-methyl-N-[2-[(4-methylphenyl)carbamoyloxy]ethyl]anilino]ethyl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C27H31N3O4/c1-20-7-11-23(12-8-20)28-26(31)33-17-15-30(25-6-4-5-22(3)19-25)16-18-34-27(32)29-24-13-9-21(2)10-14-24/h4-14,19H,15-18H2,1-3H3,(H,28,31)(H,29,32)

InChI Key

MPKRCQIKBPODIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=C(C=C2)C)C3=CC=CC(=C3)C

Origin of Product

United States

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